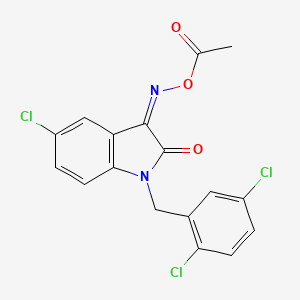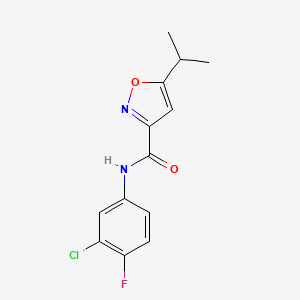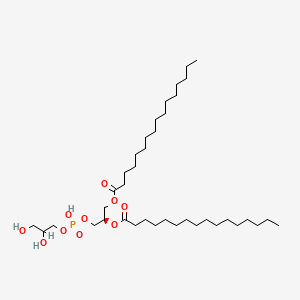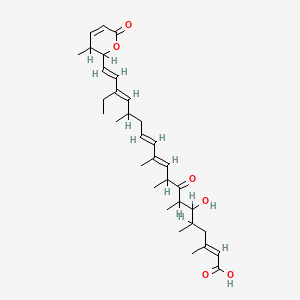
Leptomycin B
Overview
Description
Leptomycin B is a secondary metabolite produced by Streptomyces species It was initially discovered as a potent antifungal compoundThis compound has significant implications in various fields, including biology, medicine, and industry .
Scientific Research Applications
Leptomycin B has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Leptomycin B (LMB), an antifungal antibiotic from Streptomyces species, is a specific inhibitor of nuclear export . Its primary cellular target is the chromosomal region maintenance 1 protein (CRM1), also known as exportin 1 or Xpo1 . CRM1 is the major receptor for the nuclear export of proteins and RNA containing a nuclear export signal (NES) .
Mode of Action
LMB blocks nuclear export by binding to CRM1 at Cys528 residing in its NES-binding groove and inhibits the binding of the cargo to CRM1 . This interaction causes the nuclear accumulation of proteins that shuttle between the cytosol and nucleus .
Biochemical Pathways
The inhibition of CRM1 by LMB affects several biochemical pathways. It can cause the nuclear accumulation of proteins such as the DNA sensor cGAS , the serine kinase IRAK-1 , and the NOD‑like receptor (NLR) family member NLRC5 . By inducing the nuclear accumulation of cGAS, LMB impairs the production of interferons (IFNs) in response to DNA stimulation . LMB has also been reported to inhibit the degradation and subsequently lead to the accumulation of p53 within the nucleus .
Pharmacokinetics
It is known that lmb binds covalently to the cysteine residue (cys528) in the nes binding groove of crm1 . This binding irreversibly inactivates CRM1, leading to intranuclear accumulation of proteins .
Result of Action
The action of LMB results in several molecular and cellular effects. It inhibits the proliferation, migration, and invasion of carcinoma cells . LMB also elevates the expressions of autophagy-related protein LC3-II and autophagy substrate p62 . Moreover, it enhances the LC3-positive puncta formation in cells .
Action Environment
The action of LMB is influenced by the cellular environment. For instance, the stability of LMB is affected by storage conditions. It is unstable when dried down into a film . Therefore, it is typically stored at -20˚C and shipped at room temperature
Safety and Hazards
Future Directions
Leptomycin B has been identified as a potential therapeutic strategy for cancer due to its role in inhibiting nuclear export . It has also been found to inhibit the proliferation, migration, and invasion of cultured gastric carcinoma cells . Future research directions include further investigation of the molecular function of XPO1 and the clinical application of XPO1 inhibitors .
Biochemical Analysis
Biochemical Properties
Leptomycin B plays a crucial role in biochemical reactions. CRM1 is the major receptor for the nuclear export of proteins and RNA containing a nuclear export signal (NES) . The interaction between this compound and CRM1 is crucial for studying nucleocytoplasmic transport .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It blocks the cell cycle and is a potent anti-tumor agent . At low nM concentrations, this compound blocks the nuclear export of many proteins including HIV-1 Rev, MAPK/ERK, and NF-κB/IκB, and it inhibits the inactivation of p53 . It also inhibits the proliferation, migration, and invasion of carcinoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through a specific mechanism of action. It alkylates and inhibits CRM1, a protein required for the nuclear export of proteins . Specifically, this compound blocks nuclear export by binding to CRM1 at Cys528 residing in its NES-binding groove and inhibits the binding of the cargo to CRM1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been reported that this compound inhibits the viability of certain cells in a dose- and time-dependent pattern . It should be noted that this compound is unstable when dried down into a film .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the nuclear export of proteins and RNA. It interacts with CRM1, a key protein in this pathway
Transport and Distribution
This compound is transported and distributed within cells through its interaction with CRM1 . By inhibiting nuclear export, this compound can cause the nuclear accumulation of proteins that shuttle between the cytosol and nucleus .
Subcellular Localization
This compound localizes in the nucleus due to its interaction with CRM1 . It causes the nuclear accumulation of proteins that shuttle between the cytosol and nucleus . This subcellular localization is crucial for its function as a nuclear export inhibitor .
Preparation Methods
Leptomycin B is typically isolated from Streptomyces species. The preparation involves culturing the bacteria under specific conditions to produce the compound. The isolation process includes extraction with organic solvents, followed by purification using chromatographic techniques. The compound is then characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry .
Chemical Reactions Analysis
Leptomycin B undergoes several types of chemical reactions, including:
Alkylation: This compound alkylates the cysteine residue in the chromosomal region maintenance 1 protein, inhibiting its function.
Michael Addition: The compound reacts with nucleophiles through a Michael addition mechanism, particularly at its α, β-unsaturated δ-lactone moiety.
Common reagents and conditions used in these reactions include nucleophiles such as thiols and amines, and the reactions are typically carried out under mild conditions to preserve the integrity of the compound. The major products formed from these reactions include modified versions of this compound with altered biological activities .
Comparison with Similar Compounds
Leptomycin B is unique in its potent and specific inhibition of nuclear export. Similar compounds include:
Anguinomycin A: Another inhibitor of nuclear export that binds to chromosomal region maintenance 1 protein through a similar mechanism.
Ratjadone A: A compound with a similar structure and mechanism of action as this compound.
Selective Inhibitors of Nuclear Export (SINE) Compounds: These compounds, such as KPT-185, KPT-335, and KPT-350, target chromosomal region maintenance 1 protein but are slowly reversible compared to the irreversible binding of this compound
This compound stands out due to its irreversible binding to chromosomal region maintenance 1 protein, making it a highly effective inhibitor of nuclear export .
Properties
| { "Design of Synthesis Pathway": "The synthesis of Leptomycin B involves several steps, including coupling reactions, esterification, and oxidation. The overall strategy is to form the diene and the side chain separately and then combine them in the final step.", "Starting Materials": [ "2-methyl-3-butyn-2-ol", "4-iodobutyric acid", "triethylamine", "Lithium diisopropylamide (LDA)", "Methanol", "Ethyl acetate", "Sodium borohydride", "Sodium hydride", "Methanesulfonic acid", "Palladium on carbon", "Hydrogen gas", "Sodium periodate", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Chloroform", "Methanol", "Acetic acid", "Dimethylformamide (DMF)", "Ethanol", "Sodium hydroxide", "Acetic anhydride" ], "Reaction": [ "Step 1: 2-methyl-3-butyn-2-ol is reacted with 4-iodobutyric acid and triethylamine in methanol to form the ester intermediate.", "Step 2: The ester intermediate is treated with LDA in THF to form the lithium acetylide, which is then quenched with ethyl acetate to form the diene intermediate.", "Step 3: The diene intermediate is reduced with sodium borohydride in methanol to form the corresponding alcohol.", "Step 4: The alcohol is treated with methanesulfonic acid to form the corresponding mesylate.", "Step 5: The mesylate is subjected to a palladium-catalyzed coupling reaction with the side chain intermediate in the presence of hydrogen gas to form the final product.", "Step 6: The final product is purified by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 7: The purified product is treated with sodium periodate and sodium chloride to form the corresponding aldehyde.", "Step 8: The aldehyde is then reduced with sodium borohydride in methanol to form the corresponding alcohol.", "Step 9: The alcohol is treated with sodium sulfate and diethyl ether to remove any remaining water.", "Step 10: The resulting product is treated with acetic acid and acetic anhydride to form the final Leptomycin B product." ] } | |
CAS No. |
87081-35-4 |
Molecular Formula |
C33H48O6 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19+ |
InChI Key |
YACHGFWEQXFSBS-SAYXANOCSA-N |
Isomeric SMILES |
CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |
SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
Canonical SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
Appearance |
Solid powder |
| 87081-35-4 | |
Pictograms |
Flammable; Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,10,12,16,18-nonadecapentaenoic acid, 19-(3,6-dihydro-3-methyl-6-oxo-2H-pyran-2-yl)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo- CI 940 CI-940 elactocin leptomycin B PD 114720 PD-114,720 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Leptomycin B directly interacts with and inhibits CRM1 (Chromosomal Region Maintenance 1), also known as exportin 1, a protein crucial for nuclear export. [, , , ]
A: this compound forms a covalent bond with a cysteine residue (Cys528) within the nuclear export signal (NES) binding groove of CRM1. This interaction is further stabilized by subsequent hydrolysis of LMB's lactone ring, ultimately blocking the binding of cargo proteins to CRM1 for nuclear export. []
ANone: Inhibiting CRM1 with LMB traps proteins containing a leucine-rich NES within the nucleus. This nuclear retention can have diverse effects, including:
* **Activation of tumor suppressor pathways:** LMB can lead to nuclear accumulation and activation of p53, a critical tumor suppressor, inducing cell cycle arrest and apoptosis in some cancer cells. [, , , , , , ] * **Disruption of viral replication:** Several viruses, including HIV and FIV, rely on CRM1 for exporting viral proteins or RNA. LMB treatment can disrupt these processes, inhibiting viral replication. [, , ] * **Altered localization of signaling proteins:** LMB can alter the subcellular localization of various signaling proteins, impacting cellular processes like proliferation, differentiation, and stress responses. [, , , , ]A: While LMB primarily targets nuclear export, research indicates that inhibiting nuclear export can indirectly influence nuclear import rates for proteins that shuttle between the nucleus and cytoplasm. This effect is likely due to the interconnected nature of nuclear import and export processes. []
A: The molecular formula of this compound is C29H38O6, and its molecular weight is 482.6 g/mol. []
A: The absolute stereochemistry of LMB has been determined using nuclear magnetic resonance (NMR) spectroscopy, with comparisons drawn to a related compound, callystatin A. This analysis, combined with total synthesis efforts, confirmed the absolute configuration of its stereocenters. []
ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. There is limited information on its material compatibility and stability under various conditions.
A: While the provided research doesn't delve into specific LMB analogs, studies with related compounds and LMB derivatives generated through microbial conversion suggest modifications can alter its potency and potentially its interactions with CRM1. []
A: In vitro studies demonstrate that LMB can inhibit the proliferation, migration, and invasion of various cancer cell lines, including gastric carcinoma cells. This anti-cancer activity is suggested to be linked to interference with autophagy function. [] LMB also shows synergistic effects with other chemotherapeutic agents like doxorubicin in preclinical models of lung cancer. [, ]
A: One study identified a this compound resistance gene in Schizosaccharomyces pombe that encodes a protein similar to mammalian P-glycoproteins, which are known to efflux drugs from cells. This finding suggests that drug efflux could contribute to LMB resistance. [] Additionally, some cancer cells, particularly those with wild-type p53, show resistance to LMB treatment. []
A: The research mentions Selinexor as an example of a clinically tested CRM1 inhibitor. It's crucial to note that while Selinexor and LMB share the same target, their binding modes, pharmacokinetic properties, and potential off-target effects might differ. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


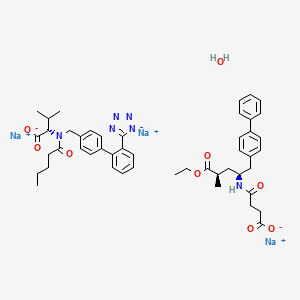
![1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B1674667.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-](/img/structure/B1674668.png)


